molecular formula C25H24N4O4S B11775615 2-((5-((4-Methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

2-((5-((4-Methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11775615
M. Wt: 476.5 g/mol
InChI Key: WYNUOWCVUIMNGV-UHFFFAOYSA-N
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Description

2-((5-((4-Methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-((4-Methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the methoxyphenoxy and phenyl groups, and the final acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-((5-((4-Methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The triazole ring and other functional groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-((5-((4-Methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((5-((4-Methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups play a crucial role in binding to these targets, modulating their activity and leading to the observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-((5-((4-Methoxyphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups and the presence of the triazole ring. This structure imparts specific chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

2-[[5-[(4-methoxyphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H24N4O4S/c1-31-20-10-8-18(9-11-20)26-24(30)17-34-25-28-27-23(29(25)19-6-4-3-5-7-19)16-33-22-14-12-21(32-2)13-15-22/h3-15H,16-17H2,1-2H3,(H,26,30)

InChI Key

WYNUOWCVUIMNGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC=C(C=C4)OC

Origin of Product

United States

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